3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
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Overview
Description
3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is a chemical compound known for its unique structure and properties It is composed of a nitrophenyl group, a dichloropyridinyl group, and a propanoate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the esterification of 3-nitrophenol with 2-[(2,6-dichloropyridin-3-yl)oxy]propanoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dichloropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the dichloropyridinyl group can interact with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]acetate: Similar structure but with an acetate ester linkage.
3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]butanoate: Similar structure but with a butanoate ester linkage.
Uniqueness
3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloropyridinyl group provides unique reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62804-90-4 |
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Molecular Formula |
C14H10Cl2N2O5 |
Molecular Weight |
357.1 g/mol |
IUPAC Name |
(3-nitrophenyl) 2-(2,6-dichloropyridin-3-yl)oxypropanoate |
InChI |
InChI=1S/C14H10Cl2N2O5/c1-8(22-11-5-6-12(15)17-13(11)16)14(19)23-10-4-2-3-9(7-10)18(20)21/h2-8H,1H3 |
InChI Key |
HKFSNMXRKCSVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=CC(=C1)[N+](=O)[O-])OC2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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